molecular formula C5H10ClO8P2-3 B14249091 [(4-Chloro-3-hydroxy-3-methylbutoxy)-oxidophosphoryl] phosphate CAS No. 303102-04-7

[(4-Chloro-3-hydroxy-3-methylbutoxy)-oxidophosphoryl] phosphate

Katalognummer: B14249091
CAS-Nummer: 303102-04-7
Molekulargewicht: 295.53 g/mol
InChI-Schlüssel: QBANKAKMTONFFM-UHFFFAOYSA-K
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(4-Chloro-3-hydroxy-3-methylbutoxy)-oxidophosphoryl] phosphate is a chemical compound with the molecular formula C5H12ClO6P. It is known for its unique structure, which includes a chlorinated hydroxy group and a phosphoryl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Chloro-3-hydroxy-3-methylbutoxy)-oxidophosphoryl] phosphate typically involves the reaction of 4-chloro-3-hydroxy-3-methylbutanol with phosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Analyse Chemischer Reaktionen

Types of Reactions

[(4-Chloro-3-hydroxy-3-methylbutoxy)-oxidophosphoryl] phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

[(4-Chloro-3-hydroxy-3-methylbutoxy)-oxidophosphoryl] phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of [(4-Chloro-3-hydroxy-3-methylbutoxy)-oxidophosphoryl] phosphate involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, affecting their activity and function. The phosphoryl group plays a crucial role in these interactions, often acting as a phosphate donor in biochemical reactions. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to participate in various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

[(4-Chloro-3-hydroxy-3-methylbutoxy)-oxidophosphoryl] phosphate can be compared with other similar compounds such as:

    4-Chloro-3-hydroxybutanoic acid: Similar in structure but lacks the phosphoryl group.

    3-Hydroxy-3-methylbutanoic acid: Similar in structure but lacks the chlorine atom.

    Phosphoryl chloride: Contains the phosphoryl group but lacks the hydroxy and chlorinated groups.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

303102-04-7

Molekularformel

C5H10ClO8P2-3

Molekulargewicht

295.53 g/mol

IUPAC-Name

[(4-chloro-3-hydroxy-3-methylbutoxy)-oxidophosphoryl] phosphate

InChI

InChI=1S/C5H13ClO8P2/c1-5(7,4-6)2-3-13-16(11,12)14-15(8,9)10/h7H,2-4H2,1H3,(H,11,12)(H2,8,9,10)/p-3

InChI-Schlüssel

QBANKAKMTONFFM-UHFFFAOYSA-K

Kanonische SMILES

CC(CCOP(=O)([O-])OP(=O)([O-])[O-])(CCl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.